molecular formula C13H17ClN2O B1449296 (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride CAS No. 1822827-89-3

(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride

Cat. No. B1449296
M. Wt: 252.74 g/mol
InChI Key: PKBUXMSMKKYNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure that consists of a six-membered ring fused to a three-membered ring . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride” are complex and require careful control of stereochemistry . The synthesis typically involves the enantioselective construction of an acyclic starting material, followed by a stereocontrolled transformation to form the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Synthesis and Characterization

The compound, as a part of its structural class, has been identified as a potent ligand for nicotinic acetylcholine receptors (nAChRs), with a focus on the alpha4beta2 and alpha7 subtype receptors. Its synthesis involves intricate chemical processes, leading to derivatives that have high affinity for these receptor subtypes. The selective targeting of receptor subtypes is significant for therapeutic applications targeting specific neural pathways or disorders (Bhatti et al., 2008).

Structure-Activity Relationship

The detailed chemical structure and high enantiomeric purity of these compounds allow for specific interactions with nAChRs. The structural elements of these ligands are crucial for their high affinity and selectivity towards particular nAChR subtypes, which are important parameters in designing drugs aimed at modulating cholinergic signaling pathways (Bhatti et al., 2008).

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13(9-2-1-5-14-8-9)10-6-11-3-4-12(7-10)15-11;/h1-2,5,8,10-12,15H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBUXMSMKKYNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride
Reactant of Route 3
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride
Reactant of Route 4
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride
Reactant of Route 5
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride
Reactant of Route 6
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.